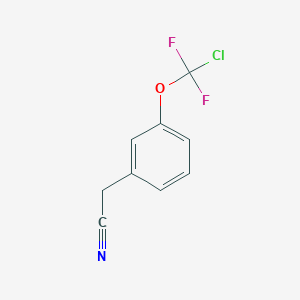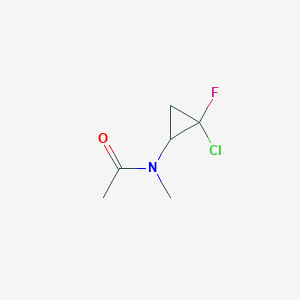
3-(Chlorodifluoromethoxy)-phenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chlorodifluoromethoxy)-phenylacetonitrile (CFMPA) is a compound of interest to many scientists due to its unique properties and potential applications in a variety of fields. CFMPA is a halogenated hydroxy-nitrile, a type of organic compound that has been studied for its potential use in organic synthesis, pharmaceuticals, and other areas of research.
Aplicaciones Científicas De Investigación
3-(Chlorodifluoromethoxy)-phenylacetonitrile has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of various organic compounds, such as amides and esters. Additionally, this compound has been studied for its potential use as a catalyst in organic synthesis, as well as its potential to be used as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-(Chlorodifluoromethoxy)-phenylacetonitrile is not yet fully understood. However, it is believed that this compound acts as a nucleophile, reacting with electrophilic functional groups to form covalent bonds. Additionally, this compound has been shown to be a strong acid, which may explain its ability to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have potential applications in the treatment of certain diseases, such as cancer. Additionally, this compound has been studied for its potential use in drug delivery systems, as it has been shown to be able to penetrate cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Chlorodifluoromethoxy)-phenylacetonitrile in lab experiments is its low cost and easy availability. Additionally, this compound is a relatively stable compound, which makes it suitable for use in a variety of lab experiments. However, this compound is a relatively reactive compound, which can make it difficult to use in certain experiments. Additionally, this compound is a highly toxic compound, and should be handled with caution in the laboratory.
Direcciones Futuras
Given the potential applications of 3-(Chlorodifluoromethoxy)-phenylacetonitrile, there are many potential future directions for research. One potential area of research is the development of new methods for synthesizing this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to new applications in medicine and drug delivery systems. Additionally, further research into the mechanism of action of this compound could lead to new insights into its potential uses in organic synthesis. Finally, further research into the advantages and limitations of using this compound in lab experiments could lead to improved methods for utilizing this compound in the laboratory.
Métodos De Síntesis
3-(Chlorodifluoromethoxy)-phenylacetonitrile can be synthesized via a two-step reaction sequence. The first step involves the reaction of phenylacetonitrile with trifluoromethanesulfonyl chloride to form the intermediate product trifluoromethanesulfonamide. The second step involves the reaction of the intermediate product with chlorodifluoromethane to form the desired product, this compound.
Propiedades
IUPAC Name |
2-[3-[chloro(difluoro)methoxy]phenyl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF2NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRRRASVGDRIDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)Cl)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)


![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)

